molecular formula C13H18BrNO2 B1519158 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol CAS No. 1182071-21-1

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Cat. No. B1519158
M. Wt: 300.19 g/mol
InChI Key: SQZBAQZDHGURKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol” is a chemical compound belonging to the piperidine family of compounds. It has a CAS Number of 1182071-21-1 . The compound is an oil at room temperature .


Molecular Structure Analysis

The molecular formula of “1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol” is C13H18BrNO2 . The InChI Code is 1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol” is 300.19 g/mol . It is an oil at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel series of optically active molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template have been synthesized. These molecules exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, with potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

  • Research on halogenated 4-(phenoxymethyl)piperidines aimed to develop potential δ receptor ligands. These compounds demonstrated a range of dissociation constants for σ-1 and σ-2 receptors. Notably, one of the iodinated ligands, 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, exhibited high uptake and retention in the brain and other organs, suggesting their potential as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

  • The molecule Ro 63-1908, a novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, has been characterized both in vitro and in vivo. It exhibits potent and highly selective antagonism of the NR2B subtype of NMDA receptors, demonstrating neuroprotective effects against glutamate-induced toxicity and oxygen/glucose deprivation-induced toxicity. This compound shows potential for treating conditions like sound-induced seizures and NMDA-induced seizures (Gill et al., 2002).

Biological Applications and Potential Therapeutics

  • The synthesis of a hyperbranched polymer based on a piperidine-4-one ring demonstrates potential for reacting with aromatic nucleophiles, forming irreversibly diarylated compounds. This hyperbranched polymer, with a 100% degree of branching, showcases enhanced electrophilicity due to through-space electrostatic repulsion and inductive effects (Sinananwanich et al., 2009).

  • The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids aimed to evaluate them as anticancer agents. Some of the synthesized compounds showed strong anticancer activities compared to doxorubicin, a known anticancer drug. This research indicates the potential of these compounds as anticancer agents, although further studies are needed (Rehman et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZBAQZDHGURKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.